
Temazepam acetate
Overview
Description
Temazepam acetate (CAS 18818-64-9) is a benzodiazepine derivative and the acetate ester of temazepam, a compound widely recognized for its sedative, anxiolytic, and hypnotic properties . Its chemical structure (C₁₈H₁₅ClN₂O₃) enhances its pharmacokinetic profile, including moderate lipophilicity, which facilitates blood-brain barrier (BBB) penetration and rapid onset of action . The acetate ester modification improves bioavailability by influencing absorption and metabolic stability . Clinically, this compound is prescribed for short-term management of insomnia and sleep disorders, though it shares the risks of dependence, tolerance, and withdrawal common to benzodiazepines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of temazepam acetate typically involves the acetylation of temazepam. The process begins with temazepam, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Temazepam acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced to its parent form, temazepam.
Substitution: Various substitution reactions can occur, particularly at the benzodiazepine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, which can have different pharmacological properties. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can revert the compound to temazepam .
Scientific Research Applications
Treatment of Insomnia
Temazepam is primarily indicated for the treatment of severe insomnia. Clinical guidelines recommend its use for both sleep-onset and sleep-maintenance insomnia. A meta-analysis indicated that temazepam significantly reduces sleep latency and increases total sleep time compared to placebo .
Efficacy Data:
- Sleep Latency Reduction: Average reduction of approximately 37 minutes.
- Total Sleep Time Increase: Average increase of about 99 minutes.
High-Altitude Sleep Disturbance
Research has shown that temazepam can improve sleep quality in individuals experiencing sleep disturbances at high altitudes. A randomized trial compared temazepam with acetazolamide and found that temazepam significantly enhanced subjective sleep quality without adversely affecting oxygen saturation levels .
Comparison Table: Temazepam vs. Acetazolamide
Parameter | Temazepam (N=16) | Acetazolamide (N=18) | p-value |
---|---|---|---|
Average Heart Rate | 64.2 (8.5) | 65.5 (10.4) | 0.63 |
Mean Oxygen Saturation | 84.1 (3.9) | 84.4 (3.9) | 0.57 |
Percent Night with Periodic Breathing | 22.8 (15.3) | 19.3 (21.4) | 0.35 |
Groningen Sleep Quality Scale | 3.5 | 6.8 | <0.01 |
Off-Label Uses
Temazepam has been explored for various off-label applications:
- Jet Lag Management: It can mitigate sleep disruptions caused by travel across time zones.
- Shift Work Sleep Disorder: Beneficial for individuals working irregular hours.
- Acute Mountain Sickness: Used to alleviate symptoms associated with altitude sickness .
Pharmacodynamics and Mechanism of Action
The pharmacological action of temazepam involves increasing GABAergic activity, leading to central nervous system depression . This action results in:
- Sedation
- Anxiolysis
- Muscle relaxation
- Anticonvulsant effects
Temazepam's mechanism includes binding to benzodiazepine receptors, enhancing chloride ion influx, which hyperpolarizes neuronal membranes and decreases excitability.
Case Studies and Research Findings
Several studies have documented the effectiveness and safety profile of temazepam:
- A clinical trial involving patients with chronic insomnia demonstrated significant improvements in sleep quality and duration with minimal side effects .
- Another study highlighted the efficacy of temazepam in reducing daytime drowsiness among hospitalized patients receiving the medication compared to those on placebo .
Safety Profile and Considerations
While temazepam is effective in treating insomnia, it poses risks such as dependency and potential misuse, particularly among certain populations . Caution is advised when prescribing to individuals with a history of substance abuse.
Mechanism of Action
Temazepam acetate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. It enhances the inhibitory effects of GABA, leading to sedation, muscle relaxation, and anxiolytic effects. The molecular targets include the GABA_A receptor, and the pathways involved are primarily related to the central nervous system .
Comparison with Similar Compounds
Temazepam acetate belongs to the benzodiazepine class, which includes diazepam, oxazepam, lorazepam, and medazepam. Key differentiating factors include metabolic pathways, receptor interactions, and physicochemical properties.
Structural and Functional Differences
- Oxazepam: Unlike this compound, oxazepam lacks an N-methyl group and acetate ester. It is synthesized via the Polonovski rearrangement of diazepam N-oxide, whereas this compound is derived from its parent compound through acetylation .
- Medazepam : Medazepam, a prodrug for diazepam, differs structurally by lacking temazepam’s hydroxyl and carbonyl groups. This reduces its hydrogen-bonding capacity and increases log P (lipophilicity), enhancing BBB penetration compared to temazepam .
Pharmacokinetic and Pharmacodynamic Profiles
Parameter | This compound | Oxazepam | Diazepam | Medazepam |
---|---|---|---|---|
Molecular Weight | 354.78 g/mol | 286.71 g/mol | 284.74 g/mol | 270.73 g/mol |
Half-Life | 8–15 hours | 4–15 hours | 20–50 hours | 2–3 hours |
log P | ~2.1 | ~1.2 | ~2.8 | ~3.5 |
Primary Metabolism | Hepatic (CYP3A4), ester hydrolysis | Glucuronidation | CYP2C19/CYP3A4 | CYP3A4/CYP2C19 |
BBB Penetration | Moderate | Low | High | High |
Clinical Use | Insomnia | Anxiety, insomnia | Anxiety, seizures | Anxiety |
- CNS Penetration : Despite temazepam’s lower log P than medazepam, its acetate ester enhances solubility, enabling effective BBB transit. However, medazepam’s higher lipophilicity theoretically favors faster CNS uptake .
- Metabolism in Cirrhosis : Temazepam clearance remains unchanged in liver cirrhosis, unlike diazepam, which shows prolonged half-life due to reduced CYP2C19 activity .
Research Findings and Clinical Implications
Efficacy in Transient Insomnia
- This contrasts with diazepam, which has a longer half-life and higher risk of daytime sedation.
Biotransformation and Environmental Impact
- Temazepam rapidly biotransforms into oxazepam in aquatic species, reaching equilibrium in fish tissues within 24 hours. This metabolic pathway is faster than that of diazepam, which accumulates more persistently in ecosystems .
Analytical Detection
- In biological samples, temazepam recovery rates exceed 90% in kidney tissue, outperforming sertraline and paroxetine in plasma . Automated LC-ESI-MS methods enable simultaneous detection of temazepam with diazepam, oxazepam, and clonazepam at sensitivities as low as 0.02 ng/mL .
Biological Activity
Temazepam acetate is a derivative of temazepam, a benzodiazepine primarily used for the short-term treatment of insomnia. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, therapeutic effects, and associated risks.
Pharmacokinetics
Absorption and Metabolism
This compound is rapidly absorbed following oral administration. Studies indicate that peak plasma concentrations are typically reached within 1.5 to 2 hours post-ingestion, with a bioavailability of approximately 92% due to minimal first-pass metabolism (8%) . The drug is highly protein-bound (96%), and its elimination half-life varies significantly, ranging from 3.5 to 18.4 hours depending on individual factors . The primary metabolite is the O-conjugate, which lacks central nervous system (CNS) activity .
Parameter | Value |
---|---|
Bioavailability | ~92% |
Peak Plasma Concentration | 1.5 - 2 hours |
Terminal Half-Life | 3.5 - 18.4 hours |
Protein Binding | ~96% |
This compound exerts its effects primarily through modulation of the GABA-A receptor complex, enhancing the inhibitory action of gamma-aminobutyric acid (GABA). This binding increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability, which results in sedative and anxiolytic effects .
Therapeutic Effects
Clinical Applications
This compound is primarily indicated for the treatment of insomnia. Clinical trials have shown that it significantly improves sleep quality and reduces sleep onset latency compared to placebo . Additionally, it has been evaluated for its efficacy in managing high-altitude sleep disturbances, demonstrating superior subjective sleep quality compared to acetazolamide .
Case Studies
- Insomnia Management : In a study involving hospitalized patients, those treated with temazepam reported significantly less daytime drowsiness and morning hangover effects compared to those receiving placebo .
- High-Altitude Sleep Disturbance : A randomized trial found that temazepam improved subjective sleep quality in trekkers at high altitudes, with significantly fewer awakenings compared to acetazolamide .
Adverse Effects
While this compound is effective for sleep induction, it is associated with several adverse effects:
- Neurological : Drowsiness, dizziness, anterograde amnesia, and vivid dreams.
- Cardiovascular : Increased heart rate and palpitations.
- Gastrointestinal : Xerostomia and gastrointestinal discomfort.
- Psychiatric : Potential for mood disturbances and paradoxical reactions such as aggression or agitation .
A post-marketing surveillance study indicated a prevalence rate of hangovers at 7% among users .
Q & A
Q. Basic: What are the standard analytical techniques for characterizing Temazepam acetate purity and stability in pharmaceutical research?
Answer: High-performance liquid chromatography (HPLC) with UV detection is the gold standard for assessing purity, using validated protocols with C18 columns and mobile phases like acetonitrile/water (70:30 v/v). Stability studies require controlled degradation experiments under heat, light, and humidity, followed by mass spectrometry (MS) to identify breakdown products. Ensure method validation per ICH guidelines, including specificity, linearity, and precision . For thermal analysis, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical to evaluate melting points and decomposition patterns .
Q. Advanced: How can dynamic micellar electrokinetic chromatography (DMEKC) determine enantiomerization barriers of this compound?
Answer: DMEKC employs chiral surfactants (e.g., 60 mM sodium cholate) in borate/phosphate buffer (pH 8) to separate enantiomers. Temperature-dependent experiments (0–30°C) track peak broadening and plateau formation, analyzed via stochastic models to calculate rate constants (k) and activation parameters (ΔG‡, ΔH‡, ΔS‡). At 25°C, this compound exhibits ΔG‡ ≈ 90 kJ/mol and half-life ~21 minutes. Simulations using software like ChromWin ensure precision in kinetic parameter extraction .
Q. Basic: What solvent systems and extraction protocols are optimal for isolating this compound from complex mixtures?
Answer: Use sequential liquid-liquid extraction with ethyl acetate, combining three extractions at neutral pH. Dry organic layers with anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify via silica gel chromatography (hexane:ethyl acetate gradient). Validate recovery rates using spiked matrices and HPLC quantification .
Q. Advanced: What methodological considerations are critical when studying the impact of polymers like PVP on this compound dissolution?
Answer: Co-evaporate this compound with PVP K30 in a 1:3 ratio to form amorphous solid dispersions. Conduct intrinsic dissolution rate (IDR) studies using rotating disk apparatus in simulated gastric fluid (pH 1.2). Compare IDR enhancements (e.g., 2.7× for carbamazepine analogs) and characterize solid-state interactions via X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .
Q. Basic: How should researchers design experiments to assess the thermal degradation profile of this compound?
Answer: Use isothermal (e.g., 40–80°C) and non-isothermal (ramp 5°C/min) TGA/DSC setups. Monitor mass loss and enthalpy changes, correlating with Arrhenius kinetics to predict shelf life. Pair with HPLC-MS to identify degradation products (e.g., hydrolyzed esters) and validate stability under ICH Q1A conditions .
Q. Advanced: What strategies resolve discrepancies in this compound’s pharmacokinetic data across in vitro/in vivo models?
Answer: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Parameterize models with in vitro metabolic data (e.g., CYP3A4/5 activity from liver microsomes) and in vivo plasma concentration-time curves. Validate using sensitivity analysis and bootstrap resampling to identify outliers in absorption or clearance rates .
Q. Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Answer: Use nonlinear regression (e.g., sigmoidal Emax model) to calculate EC50 values. Apply one-way ANOVA with Tukey’s post hoc test for group comparisons (n ≥ 6 replicates). Report mean ± SEM and effect sizes, ensuring power analysis (α = 0.05, β = 0.2) justifies sample sizes .
Q. Advanced: How do structural modifications of this compound influence its metabolic pathways and CYP450 interactions?
Answer: Synthesize analogs with substituted acetyl groups and assess metabolism using human liver microsomes. Quantify metabolites via LC-MS/MS and correlate structural features (e.g., electron-withdrawing groups) with CYP3A4 inhibition constants (Ki). Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .
Q. Basic: What are the best practices for validating HPLC methods to quantify this compound in biological matrices?
Answer: Spike plasma/serum with this compound and internal standards (e.g., diazepam-d5). Validate linearity (1–100 ng/mL), accuracy (85–115%), and precision (RSD <15%). Use protein precipitation (acetonitrile) for sample cleanup and guard columns to prolong column life .
Q. Advanced: What experimental designs evaluate this compound’s role in modulating lipid raft dynamics in neuronal membranes?
Answer: Label lipid rafts with fluorescent probes (e.g., cholera toxin B subunit) in neuron-like cell lines (SH-SY5Y). Treat with this compound (1–10 µM) and quantify raft clustering via confocal microscopy. Validate with cholesterol depletion (methyl-β-cyclodextrin) and lipidomics to track acyl chain remodeling .
Properties
IUPAC Name |
(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWWAHZQIATUFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940311 | |
Record name | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18818-64-9 | |
Record name | Temazepam acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18818-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Temazepam acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018818649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temazepam acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14671 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-Chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.709 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMAZEPAM ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F3H3E4BIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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